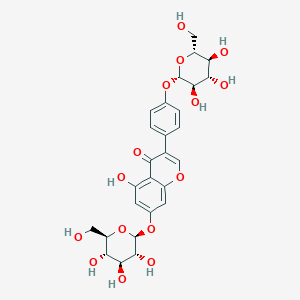

Genistein 7,4'-di-O-glucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

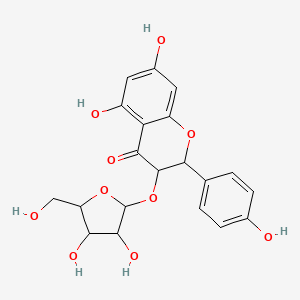

Genistein 7,4’-di-O-glucoside is a natural product with significantly estrogenic proliferative effect in MCF-7 cells . It is the 7-O-beta-D-glucoside form of genistein and is the predominant form of the isoflavone naturally occurring in plants . It was first isolated in 1931 from the 90% methanol extract of a soybean meal .

Synthesis Analysis

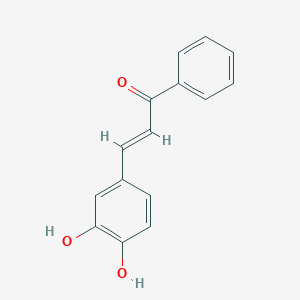

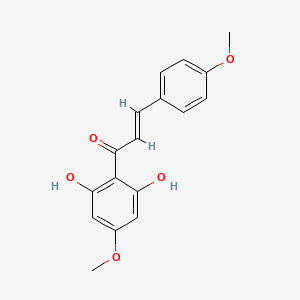

Genistein 7,4’-di-O-glucoside is biosynthesized via the shikimate pathway in plants . It is present in plants in their inactive forms, as glycosides, and afterward changed through metabolic processes to active aglycones .Molecular Structure Analysis

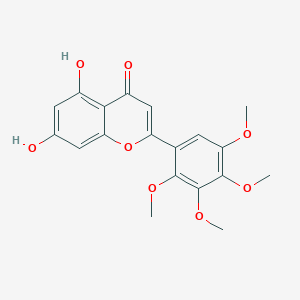

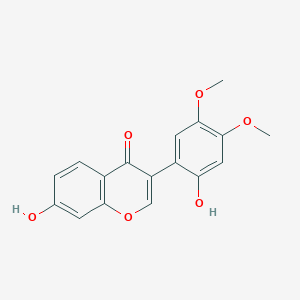

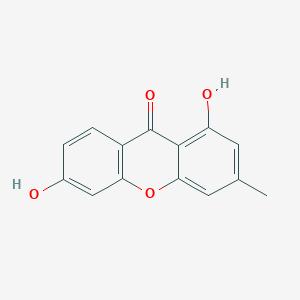

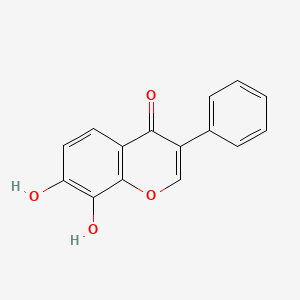

The molecular structure of Genistein 7,4’-di-O-glucoside is similar to that of genistein, which is structurally 5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one or 4′,5,7-trihydroxyisoflavone .Chemical Reactions Analysis

Genistein 7,4’-di-O-glucoside is hydrolyzed by removing the covalently bound glucose to form genistein . This genistein is the form of the compound that is absorbed in the intestine and is the form responsible for the biological activities of the isoflavone .Physical And Chemical Properties Analysis

The physical and chemical properties of Genistein 7,4’-di-O-glucoside are similar to those of genistein. Genistein is structurally 5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one or 4′,5,7-trihydroxyisoflavone .Aplicaciones Científicas De Investigación

Estrogenic and Anti-inflammatory Activities : Genistein 7,4'-di-O-glucoside exhibits estrogen-like and/or anti-inflammatory activities. It has been shown to promote differentiation of cells to osteoblasts and suppress tumor necrosis factor mRNA expression in certain cells. These effects suggest potential applications in formulations for menopausal symptoms and anti-inflammatory treatments (Fokialakis et al., 2019).

Antiandrogenic Activities : In a study involving groundnut (Apios americana Medik), compounds including genistein 7,4'-di-O-glucoside exhibited antiandrogenic activities. This suggests potential applications in treating conditions related to androgen receptors, such as certain types of prostate cancer (Ichige et al., 2013).

Influence on Absorption and Plasma Disposition : The absorption and plasma disposition of Genistein are influenced by its form. Genistein 7,4'-di-O-glucoside shows different pharmacokinetic profiles compared to Genistein, which can have implications for its efficacy and bioavailability in therapeutic applications (Yuan et al., 2012).

Anticancer Potential : Genistein and its derivatives, including genistein 7,4'-di-O-glucoside, have been studied for their potential in cancer treatment, particularly due to their apoptotic induction, antiangiogenic, and anti-inflammatory effects (Tuli et al., 2019).

Interactions with DNA : Studies have shown that genistein 7,4'-di-O-glucoside can bind to DNA, potentially through intercalation and hydrogen bonding. This suggests it could be a candidate for anticancer drug development (Li et al., 2008).

Mecanismo De Acción

Genistein 7,4’-di-O-glucoside exerts estrogen-like functions . It has been reported to have several biological effects such as antioxidant, anti-inflammatory, antibacterial, and antiviral activities, effects of angiogenesis and estrogen, and pharmacological activities on diabetes and lipid metabolism .

Direcciones Futuras

The pharmacological activities resulting from the experimental studies support the traditional uses of genistein, but in the future, further investigations are needed on the efficacy, safety, and use of nanotechnologies to increase bioavailability and therapeutic efficacy . Genistein 7,4’-di-O-glucoside may find potential use in the treatment of atherosclerosis .

Propiedades

IUPAC Name |

5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-16-20(32)22(34)24(36)26(41-16)39-11-3-1-10(2-4-11)13-9-38-15-6-12(5-14(30)18(15)19(13)31)40-27-25(37)23(35)21(33)17(8-29)42-27/h1-6,9,16-17,20-30,32-37H,7-8H2/t16-,17-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJDQONJYHNTDX-UMUUNPGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.